molecular formula C27H20N2O4S B2603380 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide CAS No. 476367-48-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide

Numéro de catalogue: B2603380
Numéro CAS: 476367-48-3
Poids moléculaire: 468.53
Clé InChI: SQPWWWWEZANTHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide is a benzamide derivative featuring a thiophene core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a cyano group, and a methyl group. The 2-phenoxybenzamide moiety contributes to its structural complexity, likely influencing electronic properties, solubility, and target interactions.

Propriétés

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-17-21(15-28)27(34-25(17)14-18-11-12-23-24(13-18)32-16-31-23)29-26(30)20-9-5-6-10-22(20)33-19-7-3-2-4-8-19/h2-13H,14,16H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPWWWWEZANTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can modify the benzodioxole or phenoxybenzamide moieties, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Applications De Recherche Scientifique

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide has been studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. In medicinal chemistry, it serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies. Additionally, this compound has shown promise in drug discovery, particularly in the design of novel antitumor agents .

Mécanisme D'action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context. For instance, in anticancer research, this compound may inhibit certain enzymes involved in cell proliferation, leading to apoptosis and cell cycle arrest .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chromene-Carboxamide Analogue

Compound: N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxochromene-2-carboxamide

  • Structural Difference: Replaces the 2-phenoxybenzamide group with a 4-oxochromene-2-carboxamide.
  • Higher molecular weight (444.46 g/mol) compared to the target compound (exact mass unspecified), which may affect pharmacokinetics such as membrane permeability .

Thiadiazole and Isoxazole Derivatives

Compound : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

  • Structural Difference : Incorporates a thiadiazole-isoxazole hybrid scaffold instead of the thiophene core.
  • Impact :
    • Thiadiazole’s electron-withdrawing nature may improve metabolic stability but reduce solubility.
    • Moderate synthesis yield (70%) and distinct spectral properties (IR: 1606 cm⁻¹ for C=O; MS: m/z 348 [M⁺]) .

Compound : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structural Difference : Features a pyridin-2-yl group with acetyl and methyl substituents.
  • Impact :
    • Basic nitrogen in the pyridine ring could improve solubility via protonation.
    • Higher molecular weight (414.49 g/mol) and IR absorption at 1679 cm⁻¹ (dual C=O stretches) .

Thiazole-Based Analogues

Compound : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Structural Difference : Substitutes thiophene with a chloro-thiazole ring and includes fluorine atoms.
  • Impact :
    • Halogen atoms (Cl, F) enhance electronegativity, promoting halogen bonding with biological targets.
    • Crystal structure analysis reveals intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), stabilizing the molecule .

Compound : N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()

  • Structural Difference : Bromine and chlorine substituents increase lipophilicity; hydroxyl group enables hydrogen bonding.
  • Impact : Likely influences membrane permeability and target affinity, though specific activity data are unavailable .

Cyclopropane-Carboxamide Derivatives

Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide ()

  • Structural Difference : Cyclopropane ring introduces steric hindrance.
  • Impact : May reduce conformational flexibility, affecting binding to enzyme active sites. Synthesis yield (20%) indicates challenges in optimization .

Activité Biologique

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Structural Characteristics

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and presence in various natural products and pharmaceuticals.
  • Cyano group : Often associated with increased reactivity and potential biological interactions.
  • Thiophene ring : This heterocyclic structure is frequently linked to diverse pharmacological effects.
  • Phenoxybenzamide structure : The amide bond enhances the compound's ability to interact with biological targets.

The molecular formula for N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide is C23H17N3O5SC_{23}H_{17}N_{3}O_{5}S with a molecular weight of 447.47 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-based derivatives, including N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide. Research indicates that compounds with similar structures can inhibit angiogenesis and overcome chemoresistance in various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays. Results indicated that derivatives exhibited significant cytotoxicity against these cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5) .
    • Table 1 summarizes the IC50 values observed in these studies:
    CompoundCell LineIC50 (μM)Assay Type
    N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamideA5496.75 ± 0.192D
    N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamideHCC8276.26 ± 0.332D
    N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamideNCI-H3586.48 ± 0.112D
  • Mechanism of Action :
    • The compound's mechanism may involve interaction with specific biological targets involved in cancer progression, such as protein kinases or other signaling pathways crucial for tumor growth and metastasis .

Structure Activity Relationship (SAR)

Structure activity relationship studies indicate that modifications in the functional groups of similar compounds can significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like cyano or nitro can enhance anticancer properties by increasing the compound's reactivity and affinity for target proteins .

Comparative Analysis

A comparative analysis of structurally related compounds reveals distinct biological activities attributed to variations in their chemical structures:

Compound NameStructure FeaturesUnique Properties
Compound AContains a thiophene coreExhibits strong antiproliferative activity
Compound BFeatures a phenolic ether linkageDemonstrates antioxidant properties
Compound CContains a quinazoline coreShows potent anticancer activity

These comparisons underscore the unique combination of functional groups within N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide that may contribute to its distinct biological activities .

Q & A

Q. Table 1. SAR of Analogous Compounds

CompoundKey SubstituentBioactivity (IC50_{50}, µM)Target
Analog A (Thiadiazole)-CF3_30.45Kinase X
Analog B (Oxadiazole)-OCH3_31.2Protease Y
Target compound-CN, -SMe0.89Inconsistent

Basic: What computational approaches predict target binding and metabolic stability?

  • Docking simulations : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., CYP450 for metabolism) .
  • DFT calculations : Predict electron density maps to assess reactivity of the cyano group and thiophene sulfur .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and solubility (<10 µM), guiding formulation .

Advanced: How can crystallographic software (e.g., Mercury) resolve ambiguities in crystal packing or polymorphism?

  • Void analysis : Mercury’s Materials Module identifies solvent-accessible voids (>5% volume suggests instability) .
  • Packing similarity : Compare with Cambridge Structural Database entries to detect polymorphic variations .
  • Twinned data refinement : SHELXL refines high-resolution data to resolve overlapping peaks in asymmetric units .

Basic: How is purity validated, and what thresholds are acceptable for in vitro studies?

  • HPLC : Reverse-phase C18 columns (ACN/H2_2O gradient) with UV detection (λ = 254 nm). Purity >95% required .
  • TLC : Rf_f values compared to standards; single spot confirms absence of byproducts .

Advanced: How to address discrepancies between in silico predictions and in vitro bioactivity data?

  • Proteomic profiling : Use affinity chromatography to identify off-target binding partners .
  • Solvent correction : Adjust computational models for DMSO solvent effects, which may mask hydrophobic interactions .
  • Conformational sampling : MD simulations (50 ns) assess dynamic binding modes missed in static docking .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.